molecular formula C13H16BrNO3 B5865826 4-(5-bromo-2-ethoxybenzoyl)morpholine

4-(5-bromo-2-ethoxybenzoyl)morpholine

Cat. No.: B5865826
M. Wt: 314.17 g/mol
InChI Key: SCQQCLFEXUEZMM-UHFFFAOYSA-N
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Description

4-(5-Bromo-2-ethoxybenzoyl)morpholine is a synthetic organic compound featuring a morpholine ring linked to a benzoyl group substituted with bromine (at position 5) and an ethoxy group (at position 2). The morpholine moiety enhances solubility and bioavailability, while the halogen and alkoxy substituents influence electronic properties and target binding.

Properties

IUPAC Name

(5-bromo-2-ethoxyphenyl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO3/c1-2-18-12-4-3-10(14)9-11(12)13(16)15-5-7-17-8-6-15/h3-4,9H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCQQCLFEXUEZMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)C(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs with Benzoyl-Morpholine Core

Compound A : 4-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]morpholine (CAS: 2271442-93-2)

  • Structure : Shares the benzoyl-morpholine core but differs in substituents (2-bromo, 6-fluoro, 3-trifluoromethyl).
  • Properties : The trifluoromethyl group increases lipophilicity, while fluorine introduces electronegativity. Bromine at position 2 may alter steric interactions compared to the target compound’s 5-bromo substitution.
  • Relevance : Highlights the impact of substituent positioning on molecular interactions .

Key Insight : Ethoxy (target) vs. trifluoromethyl (Compound A) substituents demonstrate how electron-donating vs. electron-withdrawing groups modulate reactivity and binding.

Morpholine-Linked Heterocycles

Compound B : 4-(4-Bromo-6-chlorobenzo[d]thiazol-2-yl)morpholine

  • Structure : Benzothiazole core replaces benzoyl, with bromine (position 4) and chlorine (position 6).
  • Biological Activity : Exhibited 52.1% PI3Kβ inhibition at 1 μM, attributed to the morpholine-thiazole interaction.
  • Relevance : Morpholine’s role in enhancing kinase inhibition is conserved, but the benzothiazole core reduces solubility compared to benzoyl derivatives .

Compound C : VPC-14449 (4-(4-(2,4-dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine)

  • Structure : Thiazole-imidazole hybrid with dibromo substituents.
  • Note: Structural misassignment in early studies underscores the importance of spectroscopic validation for halogen positioning .

Benzyl-Morpholine Derivatives

Compound D : 4-(2-Chlorobenzyl)morpholine

  • Structure : Benzyl linker instead of benzoyl, with 2-chloro substitution.
  • Properties : High solubility (180 μM) due to the benzyl group’s flexibility and reduced polarity.
  • Application : Studied for cytochrome P450 2A13 inhibition, indicating morpholine’s versatility in enzyme targeting .

Compound E : 4-[(5-Bromo-2-fluorophenyl)methyl]morpholine

  • Structure : Benzyl group with 5-bromo and 2-fluoro substituents.
  • Relevance : Demonstrates halogen positioning (bromo at position 5) similar to the target compound, but the benzyl linkage alters metabolic stability .

Sulfonyl-Morpholine Derivatives

Compound F : 4-(5-Bromo-2-methoxyphenylsulfonyl)morpholine

  • Structure : Sulfonyl linker with bromo (position 5) and methoxy (position 2).
  • Methoxy (smaller alkoxy) may reduce steric hindrance vs. ethoxy in the target.
  • Relevance : Illustrates how linker chemistry (sulfonyl vs. benzoyl) impacts electronic distribution .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituents Solubility (μM) Biological Activity References
4-(5-Bromo-2-ethoxybenzoyl)morpholine Benzoyl-morpholine 5-Bromo, 2-ethoxy Not reported Not reported
4-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]morpholine Benzoyl-morpholine 2-Bromo, 6-Fluoro, 3-Trifluoromethyl Not reported Not reported
4-(4-Bromo-6-chlorobenzo[d]thiazol-2-yl)morpholine Benzothiazole-morpholine 4-Bromo, 6-Chloro Not reported PI3Kβ inhibition (52.1% at 1 μM)
4-(2-Chlorobenzyl)morpholine Benzyl-morpholine 2-Chloro 180 CYP2A13 inhibition
4-(5-Bromo-2-methoxyphenylsulfonyl)morpholine Sulfonyl-morpholine 5-Bromo, 2-Methoxy Not reported Not reported

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